![molecular formula C9H10N2OS B1349329 1-(3-Acetylphenyl)-2-thiourea CAS No. 86801-04-9](/img/structure/B1349329.png)
1-(3-Acetylphenyl)-2-thiourea
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as isothiocyanates, has been reported. A method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate .Scientific Research Applications
Antibacterial Activity
1-(3-Acetylphenyl)-2-thiourea derivatives have been synthesized and investigated for their antibacterial efficacy. The study by Subhashini, Amanaganti, and Shivaraj (2015) found that these compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. This indicates their potential use in developing new antibacterial agents (Subhashini, Amanaganti, & Shivaraj, 2015).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives, including those based on this compound, have shown efficiency as enzyme inhibitors and sensors for detecting mercury. A study highlighted the synthesis of six unsymmetrical thiourea derivatives, demonstrating their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, as well as their ability to detect mercury ions using spectrofluorimetric techniques. One compound, in particular, showed promising IC50 values against AChE and BChE, indicating potential applications in treating diseases related to enzyme dysfunction (Rahman et al., 2021).
Crystal Structure and Plant Growth Regulation
The compound N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)-thiourea has been synthesized and analyzed for its crystal structure, showing selective recognition for Hg2+ ions over other metal ions. Additionally, it has been noted for its role as a considerable plant-growth regulator, further broadening the applications of thiourea derivatives in agricultural research (Jing-Han Hu et al., 2016).
Fluorescent Chemosensors for Metal Ions
This compound derivatives have been developed into chemosensors for metal ions, exemplified by a study focusing on the sensitive fluorescent determination of indium (III). The derivative demonstrated high selectivity and sensitivity for In3+ ions, showcasing its utility in environmental monitoring and analytical chemistry (Minji Lee, Jae Jun Lee, & Cheal Kim, 2022).
DNA-Binding Studies and Biological Activities
Thiourea derivatives have been explored for their DNA-binding capabilities and broad biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. This extensive range of activities underscores the potential of this compound derivatives in developing new therapeutic agents (Tahir et al., 2015).
Mechanism of Action
- Primary Targets : ATU primarily interacts with enzymes involved in the biosynthesis of indole derivatives. Specifically, it inhibits the enzyme tryptophan synthase , which catalyzes the conversion of indole-3-glycerol phosphate to tryptophan. By disrupting this pathway, ATU affects the cellular levels of tryptophan and other indole derivatives .
- Role : The inhibition of tryptophan synthase impacts various biological processes, including protein synthesis, neurotransmitter production, and plant growth regulation .
- The interaction between ATU and tryptophan synthase is essentially irreversible, as the adduct dehydrates, preventing the release of the compound from the enzyme .
- ATU affects the biosynthesis of indole derivatives, including indole-3-acetic acid (IAA), a plant hormone derived from tryptophan. By inhibiting tryptophan synthase, ATU indirectly modulates IAA levels, influencing plant growth, development, and responses to environmental cues .
- Impact on Bioavailability : ATU’s bioavailability depends on its solubility, stability, and metabolism. Environmental factors (e.g., pH, temperature) affect its absorption and distribution .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
(3-acetylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCFGIAOBBZFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370650 |
Source
|
Record name | 3-Acetylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86801-04-9 |
Source
|
Record name | 3-Acetylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86801-04-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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